N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
Description
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-14(2)20-22-12-16-6-7-27(13-18(16)24-20)21(28)25-17-4-5-19(23-15(17)3)26-8-10-29-11-9-26/h4-5,12,14H,6-11,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXFGKCNCJSPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)NC(=O)N3CCC4=CN=C(N=C4C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine rings, followed by the introduction of the morpholine and isopropyl groups. The final step involves the formation of the carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrimidine derivatives with morpholine and isopropyl groups. Examples are:
- N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
- N-(2-ethyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
Uniqueness
What sets N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
